molecular formula C21H19N3O B2603767 2-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1197550-53-0

2-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2603767
CAS No.: 1197550-53-0
M. Wt: 329.403
InChI Key: IEGUYXGITINJCC-UHFFFAOYSA-N
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Description

2-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of an indene moiety, a pyrido[1,2-a]pyrimidinone core, and a prop-2-yn-1-yl substituent

Preparation Methods

The synthesis of 2-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The synthetic route may start with the preparation of the indene derivative, followed by the introduction of the prop-2-yn-1-yl group through alkylation reactions. The final step involves the formation of the pyrido[1,2-a]pyrimidinone core via cyclization reactions under specific conditions. Industrial production methods would likely optimize these steps to enhance yield and purity, potentially involving catalytic processes and advanced purification techniques .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The indene moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The pyrido[1,2-a]pyrimidinone core can be reduced to form dihydropyrimidinones.

    Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. .

Scientific Research Applications

2-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has shown potential in various scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indene moiety may interact with hydrophobic pockets in proteins, while the pyrido[1,2-a]pyrimidinone core can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other indene derivatives and pyrido[1,2-a]pyrimidinones. Compared to these, 2-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of structural elements, which may confer distinct biological and chemical properties. Examples of similar compounds include 1H-indene-1,2-dione and pyrido[1,2-a]pyrimidin-4-amine .

Properties

IUPAC Name

2-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O/c1-2-12-23(19-11-10-16-7-3-4-8-18(16)19)15-17-14-21(25)24-13-6-5-9-20(24)22-17/h1,3-9,13-14,19H,10-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGUYXGITINJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC1=CC(=O)N2C=CC=CC2=N1)C3CCC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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